

# 2,3',4,5'-Tetramethoxystilbene suppliers and commercial availability

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## Compound of Interest

Compound Name: 2,3',4,5'-Tetramethoxystilbene

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## 2,3',4,5'-Tetramethoxystilbene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,3',4,5'-Tetramethoxystilbene** (TMS), a potent and selective inhibitor of the cytochrome P450 enzyme CYP1B1. TMS is a promising molecule in cancer research and drug development due to its targeted activity and potential as a chemopreventive and therapeutic agent. This document covers its commercial availability, key technical data, relevant experimental protocols, and the signaling pathways it modulates.

## Commercial Availability and Suppliers

**2,3',4,5'-Tetramethoxystilbene** is available from a variety of chemical suppliers, catering to research and development needs. The compound is typically sold in quantities ranging from milligrams to grams, with purity levels suitable for in vitro and in vivo studies. Below is a summary of some of the key suppliers and their product specifications.

Supplier	Product Name/Synonyms	CAS Number	Purity	Available Quantities
MedChemExpress	TMS, (E)-2,3',4,5'-tetramethoxystilbene	24144-92-1	>98%	5 mg, 10 mg, 50 mg, 100 mg
AbMole BioScience	TMS, (E)-2,3',4,5'-tetramethoxystilbene	24144-92-1	>99.0%	5 mg, 10 mg, 50 mg
Cayman Chemical	TMS, 2,3',4,5'-Tetramethoxystilbene	24144-92-1	≥98%	1 mg, 5 mg, 10 mg
Tocris Bioscience	TMS, (E)-2,3',4,5'-tetramethoxystilbene	24144-92-1	≥98% (HPLC)	10 mg, 50 mg
Selleck Chemicals	TMS, (E)-2,3',4,5'-tetramethoxystilbene	24144-92-1	>98%	10 mM (1 mL), 5 mg, 10 mg, 50 mg, 100 mg
LKT Laboratories, Inc.	TMS, Trans-2,3',4,5'-tetramethoxystilbene	24144-92-1	≥99%	5 mg, 25 mg, 100 mg

## Technical Data

**2,3',4,5'-Tetramethoxystilbene** is a trans-stilbene derivative with the following key properties:

Property	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>20</sub> O <sub>4</sub>	[1]
Molecular Weight	300.35 g/mol	[2]
Appearance	Solid	[2]
Melting Point	78-79 °C	[3]
CAS Number	24144-92-1	[1][2]
Solubility	DMSO: ≥ 30.04 mg/mL (100 mM)	[2][4]
DMF: 30 mg/mL	[1]	
Ethanol: 400 µg/mL	[1]	
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]

## Biological Activity

TMS is a highly potent and selective competitive inhibitor of human cytochrome P450 1B1 (CYP1B1), an enzyme that is overexpressed in a wide variety of human tumors and is involved in the metabolic activation of procarcinogens.[5] Its inhibitory activity against other CYP isoforms is significantly lower, highlighting its selectivity.

Target	IC <sub>50</sub>	K <sub>i</sub>	Selectivity vs. CYP1B1	Reference
CYP1B1	6 nM	3 nM	-	[6]
CYP1A1	300 nM	-	50-fold	[6]
CYP1A2	3.1 µM	-	~500-fold	[6]

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **2,3',4,5'-Tetramethoxystilbene**.

## Synthesis of 2,3',4,5'-Tetramethoxystilbene (Wittig Reaction)

The Wittig reaction is a widely used method for the synthesis of stilbene derivatives. The following is a general protocol that can be adapted for the synthesis of TMS.

Materials:

- 2,4-Dimethoxybenzaldehyde
- 3,5-Dimethoxybenzyltriphenylphosphonium bromide
- Sodium methoxide (NaOMe)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Hexane
- Silica gel for column chromatography

Procedure:

- **Ylide Formation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxybenzyltriphenylphosphonium bromide in anhydrous methanol.
- Add a solution of sodium methoxide in methanol dropwise to the phosphonium salt solution at room temperature. The formation of the ylide is indicated by a color change.
- **Wittig Reaction:** To the ylide solution, add a solution of 2,4-dimethoxybenzaldehyde in anhydrous methanol dropwise.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: Once the reaction is complete, remove the methanol under reduced pressure.
- Resuspend the residue in dichloromethane and wash with water to remove inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (E)-**2,3',4,5'-Tetramethoxystilbene**.
- Characterization: Confirm the structure and purity of the final product using techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## CYP1B1 Inhibition Assay (EROD Assay)

The ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure the catalytic activity of CYP1A1 and CYP1B1.

Materials:

- Recombinant human CYP1B1 enzyme
- NADPH regenerating system
- 7-Ethoxyresorufin (substrate)
- Resorufin (standard)
- Potassium phosphate buffer (pH 7.4)
- 96-well microplate
- Fluorescence plate reader

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP1B1 enzyme in a 96-well plate.

- Add various concentrations of **2,3',4,5'-Tetramethoxystilbene** (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (no inhibitor).
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding the substrate, 7-ethoxyresorufin.
- Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
- Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
- Generate a standard curve using known concentrations of resorufin.
- Calculate the percent inhibition of CYP1B1 activity at each concentration of TMS and determine the IC<sub>50</sub> value.

## Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
- Complete cell culture medium
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- DMSO
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of **2,3',4,5'-Tetramethoxystilbene** for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
- Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

## Apoptosis Assay (Annexin V-FITC Staining)

Annexin V staining is a common method to detect early apoptosis.

Materials:

- Cancer cell line of interest
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

Procedure:

- Treat cells with **2,3',4,5'-Tetramethoxystilbene** for the desired time.
- Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
- Resuspend the cells in the provided binding buffer.

- Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

## Signaling Pathways and Mechanisms of Action

The primary mechanism of action of **2,3',4,5'-Tetramethoxystilbene** is the potent and selective inhibition of CYP1B1. This enzyme is regulated by the aryl hydrocarbon receptor (AhR) signaling pathway.<sup>[7]</sup>

**Aryl Hydrocarbon Receptor (AhR) Pathway:** The AhR is a ligand-activated transcription factor. Upon binding to ligands, such as certain polycyclic aromatic hydrocarbons (PAHs) or dioxins (e.g., TCDD), the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1B1, leading to their increased expression.<sup>[7]</sup>

TMS has been shown to suppress the TCDD-induced expression of CYP1B1 in cancer cells.<sup>[7]</sup> While it down-regulates CYP1B1 gene expression, it does not appear to alter the mRNA levels of AhR or ARNT.<sup>[7]</sup> This suggests that TMS may interfere with the transcriptional activation of the CYP1B1 gene downstream of AhR activation.

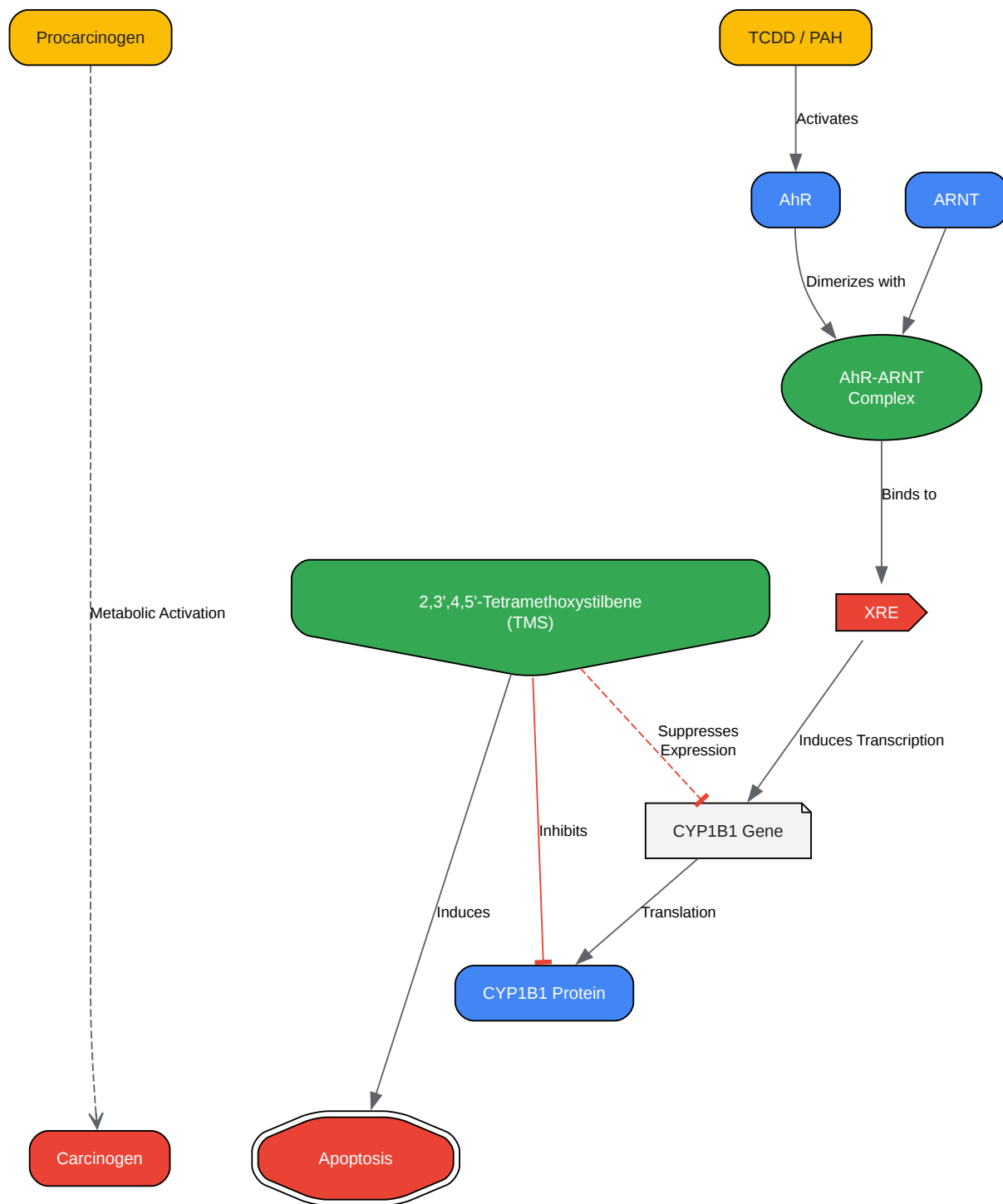
**Induction of Apoptosis:** In addition to its inhibitory effect on CYP1B1, TMS has been shown to induce apoptotic cell death in human cancer cells.<sup>[7]</sup> The cytotoxic effects of TMS can be enhanced in the presence of CYP1B1 inducers like TCDD.<sup>[7]</sup> This suggests that the metabolic activation of TMS by CYP1B1 may contribute to its cellular toxicity in cancer cells.

Below are diagrams illustrating the experimental workflow for a CYP1B1 inhibition assay and the proposed signaling pathway of TMS.



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Caption: Experimental workflow for a CYP1B1 inhibition (EROD) assay.



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Caption: Proposed signaling pathway of **2,3',4,5'-Tetramethoxystilbene**.

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